molecular formula C17H26ClN3O5S B11126645 2-(5-Chloro-2-methoxy-benzenesulfonylamino)-N-(3-morpholin-4-yl-propyl)-propionamide

2-(5-Chloro-2-methoxy-benzenesulfonylamino)-N-(3-morpholin-4-yl-propyl)-propionamide

Katalognummer: B11126645
Molekulargewicht: 419.9 g/mol
InChI-Schlüssel: BFCPAUYSXCWZJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[3-(MORPHOLIN-4-YL)PROPYL]PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[3-(MORPHOLIN-4-YL)PROPYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated aromatic sulfonamide intermediate. This intermediate is then reacted with a morpholine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[3-(MORPHOLIN-4-YL)PROPYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[3-(MORPHOLIN-4-YL)PROPYL]PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[3-(MORPHOLIN-4-YL)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(5-Chloro-2-methoxybenzenesulfonamido)-N-(2-hydroxyethyl)propanamide
  • 2-(5-Chloro-2-methoxybenzenesulfonamido)-N-(2-morpholinoethyl)propanamide

Uniqueness

Compared to similar compounds, 2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[3-(MORPHOLIN-4-YL)PROPYL]PROPANAMIDE features a unique combination of functional groups that contribute to its distinct chemical properties and potential applications. The presence of the morpholine ring, in particular, may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C17H26ClN3O5S

Molekulargewicht

419.9 g/mol

IUPAC-Name

2-[(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(3-morpholin-4-ylpropyl)propanamide

InChI

InChI=1S/C17H26ClN3O5S/c1-13(17(22)19-6-3-7-21-8-10-26-11-9-21)20-27(23,24)16-12-14(18)4-5-15(16)25-2/h4-5,12-13,20H,3,6-11H2,1-2H3,(H,19,22)

InChI-Schlüssel

BFCPAUYSXCWZJM-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NCCCN1CCOCC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.